molecular formula C34H68O10 B1617291 23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl octadecanoate CAS No. 70802-40-3

23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl octadecanoate

Cat. No. B1617291
CAS RN: 70802-40-3
M. Wt: 636.9 g/mol
InChI Key: MOKBFXZQXUZAMV-UHFFFAOYSA-N
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Description

23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl octadecanoate is a useful research compound. Its molecular formula is C34H68O10 and its molecular weight is 636.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl octadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl octadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70802-40-3

Product Name

23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl octadecanoate

Molecular Formula

C34H68O10

Molecular Weight

636.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate

InChI

InChI=1S/C34H68O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-34(36)44-33-32-43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-35/h35H,2-33H2,1H3

InChI Key

MOKBFXZQXUZAMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCO

Other CAS RN

70802-40-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

PEG400MS (polyethylene glycol 400 monostearate)—100 g (0.25 mol) of CARBOWAX™ 400 diol (commercially available from Union Carbide Corp., Danbury, Conn.) was combined with 71 g (0.25 mol) of stearic acid in 400 g of toluene in a 3-necked flask equipped with stirrer, heating mantle, thermometer and condenser. The contents were heated, azeotroped dry using a Dean Stark trap, and were allowed to cool. Next, 1.0 g (0 5% by weight of solids) of p-toluene sulfonic acid was added, and the mixture was refluxed with stirring overnight with the continuous removal of water. Infrared analysis indicated no acid carbonyl remained. A solution of 0.5 g of NaHCO3 in deionized water was then added. The resulting two-phase system was stirred and the water and toluene were removed at 80° C. using a ROTO-VAC™ evaporator to produce the desired monoester, C17H35C(O)O(C2H4O)8C2H4OH. This monostearate and its constituent reactants are presented as the first entry in TABLE 1.
Quantity
0.25 mol
Type
reactant
Reaction Step One
[Compound]
Name
CARBOWAX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
71 g
Type
reactant
Reaction Step Four
Quantity
400 g
Type
solvent
Reaction Step Four

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